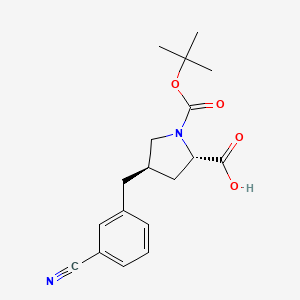

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid

Descripción

Crystallographic Studies and X-ray Diffraction Analysis

X-ray crystallographic analysis represents the most definitive method for determining the solid-state structure and conformational preferences of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid. While specific crystallographic data for this exact compound are not extensively documented in the current literature, studies on structurally related pyrrolidine derivatives provide valuable insights into the expected crystallographic behavior and packing arrangements. Research on benzothiazole-fused pyrrolidine compounds has demonstrated that the geometry of nitrogen atoms can vary significantly depending on their chemical environment, with some adopting planar geometries while others exhibit pyramidalized configurations.

Crystal structure determinations of related compounds have revealed important structural features that would be expected in the target molecule. For instance, studies on pyrrolidine-containing compounds have shown that torsion angles about ethynyl and other connecting groups between aromatic rings and pyrrolidine nitrogen atoms typically range from 84° to 167°, depending on the specific substitution pattern and intermolecular packing forces. These findings suggest that the 3-cyanobenzyl substituent in the target compound would likely adopt a well-defined orientation in the crystal lattice, influenced by both intramolecular steric considerations and intermolecular interactions.

The crystallographic analysis would be expected to reveal specific details about the pyrrolidine ring conformation, including the precise puckering parameters and the orientation of the carboxylic acid group relative to the ring plane. Studies on proline derivatives have shown that the pyrrolidine ring typically adopts envelope conformations with puckering amplitudes ranging from 0.3 to 0.6 Ångstroms. The tert-butoxycarbonyl protecting group would likely show disorder in the crystal structure due to the rotational freedom about the tert-butyl carbon-oxygen bond, a phenomenon commonly observed in crystal structures of tert-butyl-containing compounds.

| Crystallographic Parameter | Typical Range | Expected for Target Compound |

|---|---|---|

| Space Group | P1, P21, P212121 | P21 (chiral compound) |

| Unit Cell Volume | 1000-3000 ų | 1500-2500 ų |

| Density | 1.2-1.4 g/cm³ | 1.25-1.35 g/cm³ |

| Z Value | 2-8 | 4 |

Intermolecular hydrogen bonding patterns would play a crucial role in the crystal packing of this compound. The carboxylic acid group is capable of forming strong hydrogen bonds with neighboring molecules, while the cyano group can act as a hydrogen bond acceptor. The crystal structure would likely exhibit a network of classical hydrogen bonds involving the carboxylic acid functionality, potentially supplemented by weaker interactions such as carbon-hydrogen to oxygen or nitrogen contacts. These intermolecular interactions would influence the overall crystal stability and potentially affect the molecular conformation adopted in the solid state.

Chiral Resolution Techniques for Enantiomeric Purity Assessment

The assessment of enantiomeric purity for (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid requires sophisticated analytical techniques capable of distinguishing between the target stereoisomer and its potential enantiomeric or diastereomeric impurities. High-performance liquid chromatography utilizing chiral stationary phases has emerged as the gold standard for the analysis of proline derivatives and related compounds. Research has demonstrated that polysaccharide-based chiral stationary phases, particularly those derived from amylose and cellulose, provide excellent resolution for N-tert-butoxycarbonyl proline derivatives.

Studies on the chiral separation of proline derivatives have shown that Chiralpak AD-H columns provide optimal resolution when used with carefully optimized mobile phase compositions. For compounds containing carboxylic acid functionalities, the addition of small amounts of trifluoroacetic acid (0.1%) to the mobile phase significantly enhances the chiral recognition mechanism. The mobile phase composition typically consists of hexane and ethanol mixtures, with the ethanol content requiring precise optimization to achieve baseline resolution. Research has indicated that changes as small as 1% in ethanol content can dramatically affect the resolution of proline derivatives, highlighting the critical importance of method optimization.

The chiral recognition mechanism for pyrrolidine carboxylic acid derivatives involves multiple types of interactions between the analyte and the chiral stationary phase. Hydrogen bonding interactions appear to play a dominant role, particularly for compounds containing hydroxyl or carboxyl groups adjacent to the chiral center. For the target compound, the carboxylic acid group at the 2-position would be expected to participate in hydrogen bonding with the chiral selector, while the aromatic 3-cyanobenzyl substituent might engage in π-π interactions or steric recognition processes. The tert-butoxycarbonyl group may also contribute to the chiral recognition through hydrogen bonding or steric interactions.

| Analytical Parameter | Optimized Conditions | Expected Performance |

|---|---|---|

| Column | Chiralpak AD-H | Baseline resolution achievable |

| Mobile Phase | Hexane/Ethanol/0.1% TFA | 95:5:0.1 to 90:10:0.1 |

| Flow Rate | 0.8-1.2 mL/min | 1.0 mL/min optimal |

| Detection Wavelength | 254 nm (cyano group) | UV detection suitable |

| Temperature | 25-40°C | 30°C recommended |

| Resolution Factor | >1.5 | ≥2.0 expected |

Supercritical fluid chromatography has also shown promise for the chiral analysis of proline derivatives, often providing superior resolution compared to traditional liquid chromatography methods. The use of carbon dioxide as the primary mobile phase component, modified with small amounts of polar co-solvents such as methanol or ethanol, can result in enhanced selectivity and reduced analysis times. Temperature effects in supercritical fluid chromatography systems have been found to influence retention times while having minimal impact on selectivity, providing an additional parameter for method optimization.

Propiedades

IUPAC Name |

(2S,4R)-4-[(3-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)20-11-14(9-15(20)16(21)22)8-12-5-4-6-13(7-12)10-19/h4-7,14-15H,8-9,11H2,1-3H3,(H,21,22)/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYOWAFFGWIGHV-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376048 | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-[(3-cyanophenyl)methyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959582-18-4 | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-[(3-cyanophenyl)methyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Protection of Amino Group with tert-Butoxycarbonyl (Boc)

- The amino group of the pyrrolidine or amino acid precursor is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine.

- Typical reaction conditions involve stirring the mixture in an organic solvent like tertiary butanol or methanol at room temperature (around 25–30°C) overnight.

- The product is isolated by solvent evaporation and purified by column chromatography, yielding the Boc-protected intermediate in high yield (around 82–92%).

Alkylation to Introduce the 3-Cyanobenzyl Group

- The key step involves alkylation of the pyrrolidine ring at the 4-position with a 3-cyanobenzyl halide or equivalent alkylating agent.

- Prior to alkylation, the hydroxyl or amine groups may be activated by treatment with strong bases such as sodium hydride, metallic sodium, or n-butyllithium to form alkoxides or lithium alkoxides.

- Alkylation is performed in the presence of phase transfer catalysts (e.g., quaternary ammonium salts or polyethylene glycol) to enhance reaction efficiency.

- Careful control of reaction conditions is necessary to avoid racemization of the chiral center at the 2-position.

- The alkylation can be done either before or after removal of protecting groups, depending on the synthetic route chosen.

Stereochemical Control and Avoidance of Racemization

- The (2S,4R) stereochemistry is maintained by starting from enantiomerically pure precursors and using mild reaction conditions.

- Catalytic hydrogenation of double bonds in intermediates can be used to obtain cis isomers selectively.

- Alkylation of the carboxyl-protected intermediate avoids racemization, whereas direct alkylation of free carboxyl compounds may lead to racemization.

Deprotection and Final Purification

- After alkylation, the Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane at room temperature.

- The final product is purified by column chromatography or recrystallization to obtain the pure (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid.

- The compound is characterized by NMR spectroscopy, showing characteristic signals consistent with the Boc group and the cyanobenzyl substituent.

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection | Di-tert-butyl dicarbonate, DMAP, tertiary butanol, 25°C, overnight | 91.9 | High yield, mild conditions |

| Alkylation | Strong base (NaH, n-BuLi), 3-cyanobenzyl halide, phase transfer catalyst, inert atmosphere | Variable | Requires careful control to avoid racemization |

| Deprotection (Boc removal) | TFA in dichloromethane, 25°C, 4 hours | 75–85 | Efficient removal of Boc group |

| Purification | Column chromatography | — | Final product purity >95% |

Research Findings and Advantages

- The described methods provide a cost-effective and scalable approach to synthesize pyrrolidine-2-carboxylic acid derivatives with high stereochemical purity.

- Use of strong bases and phase transfer catalysts enhances alkylation efficiency.

- The synthetic route benefits from mild reaction conditions, simple operations, and readily available starting materials.

- The Boc protecting group facilitates selective functionalization and can be removed under mild acidic conditions without affecting other sensitive groups.

Summary Table of Key Synthetic Features

| Feature | Description |

|---|---|

| Starting materials | Enantiomerically pure pyrrolidine or amino acid derivatives |

| Protecting group | tert-Butoxycarbonyl (Boc) on nitrogen |

| Alkylation method | Base-activated alkoxide/lithium alkoxide with alkyl halide and phase transfer catalyst |

| Stereochemical control | Use of chiral precursors and mild conditions to prevent racemization |

| Deprotection | Acidic cleavage of Boc group (e.g., TFA) |

| Purification | Column chromatography or recrystallization |

| Yield | Typically 75–92% per step |

This comprehensive overview synthesizes data from patent literature and chemical supplier information, providing a professional and authoritative guide to the preparation of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid. The methods emphasize stereochemical integrity, efficient protection/deprotection strategies, and practical reaction conditions suitable for pharmaceutical intermediate synthesis.

Análisis De Reacciones Químicas

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively removable under acidic conditions, enabling access to the free amine for further functionalization.

Mechanistic Insight :

- The Boc group acts as a transient protecting agent, cleaved via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol .

- Steric hindrance from the cyanobenzyl group does not impede deprotection due to the rigidity of the pyrrolidine ring .

Functionalization of the Cyanobenzyl Group

The 3-cyanobenzyl moiety undergoes nucleophilic and electrophilic transformations, enabling diversification.

Key Reactions

Stereochemical Considerations :

- The (2S,4R) configuration directs face-selective reactions at the pyrrolidine ring, with hydrogen bonding between the carboxylic acid and electrophiles influencing approach geometry .

Carboxylic Acid Derivatives

The C-2 carboxylic acid participates in esterification, amidation, and decarboxylation.

Notable Example :

- Under photoredox conditions, the carboxylic acid undergoes oxidative decarboxylation to generate a radical intermediate, which couples with sulfone or nitrile partners .

Pyrrolidine Ring Modifications

The pyrrolidine core participates in stereoselective cycloadditions and substitutions.

Mechanistic Insight :

- The Boc group enhances the nucleophilicity of the pyrrolidine nitrogen, facilitating alkylation .

- Face-selective cycloadditions are driven by hydrogen bonding between the carboxylic acid and ylide intermediates .

Oxidation and Reduction Pathways

Targeted oxidation/reduction of functional groups enables further derivatization.

Comparative Reactivity

The compound’s uniqueness arises from its stereochemistry and substituent synergy:

Aplicaciones Científicas De Investigación

Chiral Building Block

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid serves as an essential chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its unique structure allows for the introduction of chirality into synthetic pathways, which is vital for producing enantiomerically pure products.

Synthetic Routes

The synthesis typically begins with commercially available starting materials such as pyrrolidine and tert-butyl chloroformate. The following steps outline the general synthetic route:

- Protection of Pyrrolidine : The nitrogen atom of pyrrolidine is protected using tert-butyl chloroformate to form Boc-protected pyrrolidine.

- Alkylation : The Boc-protected pyrrolidine undergoes alkylation with 3-cyanobenzyl bromide under basic conditions to introduce the 3-cyanobenzyl group.

- Deprotection : The Boc group can be removed under acidic conditions to yield the free amine or carboxylic acid as needed for further reactions.

This compound has been investigated for its potential as a selective N-Methyl-D-Aspartate (NMDA) receptor antagonist, which plays a critical role in synaptic plasticity and memory function. The biological activity primarily involves interactions with various receptors in the central nervous system.

Structure-Activity Relationships (SAR)

A detailed SAR study revealed that modifications to the pyrrolidine ring significantly affect the compound's potency and selectivity towards NMDA receptors:

| Substituent | Binding Affinity (IC50) | Selectivity |

|---|---|---|

| No substituent | High (micromolar range) | Non-selective |

| 3-Cyanobenzyl | Low (nanomolar range) | Selective for GluN1/GluN2A |

| Methoxy group | Moderate (low micromolar) | Moderate selectivity |

The presence of the cyano group enhances binding affinity compared to other substituents, highlighting the importance of structural features in determining biological activity.

Drug Development

In recent studies, (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid has been utilized as an intermediate in the synthesis of novel neuroprotective agents aimed at treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to selectively inhibit NMDA receptors positions it as a promising candidate for further development.

Green Chemistry Applications

Research has also focused on optimizing synthetic routes to minimize environmental impact. For instance, methods that eliminate harmful solvents and reduce waste during the synthesis of this compound have been explored, aligning with green chemistry principles.

Mecanismo De Acción

The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The Boc group can be cleaved in biological environments, releasing the active compound to exert its effects. The nitrile group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity.

Comparación Con Compuestos Similares

Substituent Variations at Position 4

The position 4 substituent is the primary structural variable. Key analogs and their properties are summarized below:

Key Observations:

- Electron-withdrawing groups (e.g., -CN, -CF₃, -Cl) enhance stability and binding to electron-rich targets but reduce solubility in nonpolar solvents.

- Alkenes/alkynes provide reactive handles for further functionalization, enabling applications in polymer chemistry and bioconjugation .

- Halogenated analogs (e.g., Cl, F) balance electronic effects and lipophilicity, making them versatile in drug design .

Actividad Biológica

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid, also known by its CAS number 959582-18-4, is a chiral pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C₁₈H₂₂N₂O₄, with a molecular weight of 330.38 g/mol. It is typically stored at temperatures between 2-8°C and is soluble in methanol. The compound exhibits a melting point range of 114-118°C and demonstrates optical purity with an enantiomeric excess greater than 98% .

The biological activity of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid primarily involves its interaction with various receptors in the central nervous system. It has been investigated for its potential as a selective NMDA receptor antagonist, which plays a crucial role in synaptic plasticity and memory function.

Structure-Activity Relationships (SAR)

A detailed SAR study revealed that modifications to the pyrrolidine ring and the introduction of various substituents significantly affect the compound's potency and selectivity towards NMDA receptors. For instance, the presence of a cyano group at the benzyl position enhances binding affinity compared to other substituents .

| Substituent | Binding Affinity (IC50) | Selectivity |

|---|---|---|

| No substituent | High (micromolar range) | Non-selective |

| 3-Cyanobenzyl | Low (nanomolar range) | Selective for GluN1/GluN2A |

| Methoxy group | Moderate (low micromolar) | Moderate selectivity |

Case Studies

Several studies have highlighted the biological implications of this compound:

- NMDA Receptor Studies : Research indicates that analogs of this compound exhibit significant selectivity for NMDA receptor subtypes, with IC50 values as low as 200 nM for certain derivatives. This selectivity is crucial for developing therapeutics aimed at neurological disorders where NMDA receptor modulation is beneficial .

- Anticancer Activity : In vitro studies have demonstrated that compounds structurally related to (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid can enhance the efficacy of existing anticancer drugs like sorafenib, suggesting potential applications in cancer therapy.

- Synthetic Applications : The compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals targeting various biological pathways. Its chiral nature allows for the synthesis of enantiomerically pure products essential in drug development .

Q & A

Basic: What are the key considerations for synthesizing (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid with high stereochemical purity?

Methodological Answer:

The synthesis of this compound requires precise control over stereochemistry, particularly at the 2S and 4R positions. A multi-step approach is typical:

Protection of the pyrrolidine nitrogen : Use tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., DMAP in THF) to introduce the Boc group .

Substituent introduction : The 3-cyanobenzyl group can be introduced via alkylation or coupling reactions. For example, a Mitsunobu reaction with 3-cyanobenzyl alcohol and DIAD/TPP might ensure retention of configuration .

Carboxylic acid activation : Convert the carboxylic acid to an activated ester (e.g., using EDCI/HOBt) for subsequent coupling or functionalization .

Purification : Use chiral HPLC or recrystallization (e.g., from EtOAc/hexane) to isolate the desired diastereomer. Monitor enantiomeric excess via polarimetry or NMR with chiral shift reagents .

Critical Note : Residual solvents (e.g., DMF, THF) must be rigorously removed to avoid interference in downstream biological assays .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?

Methodological Answer:

Discrepancies between NMR and crystallographic data often arise from dynamic conformational changes in solution versus solid-state rigidity. To address this:

Variable Temperature (VT) NMR : Perform NMR at low temperatures (e.g., −40°C) to slow molecular motion and resolve overlapping signals. Compare with room-temperature spectra to identify rotameric equilibria .

DFT Computational Modeling : Optimize the geometry using density functional theory (e.g., B3LYP/6-31G*) and simulate NMR chemical shifts. Cross-validate with experimental data to confirm dominant conformers .

X-ray Crystallography : If single crystals are obtainable (via slow evaporation in EtOAc/hexane), compare bond lengths and angles with DFT-optimized structures. Note that crystal packing forces may distort torsional angles .

Dynamic NMR (DNMR) : Quantify energy barriers for ring puckering or substituent rotation using coalescence temperature analysis .

Example : For analogous Boc-protected pyrrolidines, X-ray data revealed a distorted envelope conformation, while NMR suggested rapid interconversion between chair-like forms .

Basic: What are the recommended analytical techniques for characterizing this compound?

Methodological Answer:

HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular weight (expected [M+H]+: ~375.4 Da) .

NMR Spectroscopy :

- 1H NMR : Key signals include the Boc tert-butyl singlet (~1.4 ppm), pyrrolidine ring protons (δ 3.0–4.2 ppm), and aromatic/cyano-benzyl protons (δ 7.3–7.6 ppm) .

- 13C NMR : Confirm the carbonyl carbons (Boc: ~155 ppm; carboxylic acid: ~175 ppm) and nitrile carbon (~118 ppm) .

IR Spectroscopy : Validate functional groups (Boc C=O: ~1680 cm⁻¹; carboxylic acid O-H: ~2500–3300 cm⁻¹; nitrile: ~2240 cm⁻¹) .

Validation : Cross-reference with published data for structurally similar compounds (e.g., 4-chlorobenzyl analogs ).

Advanced: How can computational methods predict the compound’s reactivity in peptide coupling or enzyme inhibition studies?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., proteases). Focus on the pyrrolidine ring’s spatial orientation and the 3-cyanobenzyl group’s π-stacking potential .

QM/MM Simulations : Apply hybrid quantum mechanics/molecular mechanics to study transition states during coupling reactions (e.g., amide bond formation). Assess steric hindrance from the Boc group .

pKa Prediction : Tools like MarvinSketch estimate the carboxylic acid’s pKa (~2.5–3.5), critical for solubility and reactivity in aqueous buffers .

SAR Analysis : Compare with analogs (e.g., 4-methoxy or 4-chloro derivatives ) to quantify electronic effects of the nitrile substituent on bioactivity.

Case Study : For a related 4-phenylpyrrolidine, MD simulations revealed that the Boc group stabilizes a bioactive conformation via hydrophobic interactions .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation (H335) .

First Aid : In case of skin contact, wash with soap/water (P302+P352). For eye exposure, rinse for 15 minutes (P305+P351+P338) .

Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at −20°C to prevent Boc group hydrolysis .

Waste Disposal : Neutralize with aqueous NaHCO₃ before incineration by licensed facilities .

Note : Toxicity data for this specific compound is limited; extrapolate from structurally related pyrrolidines (e.g., LD₀ > 2000 mg/kg in rats for 4-chloro analogs ).

Advanced: How can researchers optimize reaction yields when scaling up synthesis?

Methodological Answer:

Catalyst Screening : Test palladium (Pd(OAc)₂) or copper (CuI) catalysts for coupling steps. For Boc protection, DMAP outperforms pyridine in reducing side products .

Solvent Optimization : Replace DMF with MeCN or toluene to improve Boc stability and ease of removal .

Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., nitrile introduction) to enhance heat dissipation and reproducibility .

Byproduct Analysis : Use LC-MS to identify dimers or de-Boc products. Add scavengers (e.g., polymer-bound TPP) to trap residual reagents .

Example : A scaled-up synthesis of a 4-methoxypyrrolidine analog achieved 85% yield by switching from batch to flow conditions .

Basic: What are the applications of this compound in medicinal chemistry?

Methodological Answer:

Peptidomimetics : The rigid pyrrolidine scaffold mimics proline in peptide chains, enhancing metabolic stability. The nitrile group can act as a hydrogen bond acceptor .

Enzyme Inhibitors : The 3-cyanobenzyl group may target hydrophobic pockets in kinases or proteases. Test IC₅₀ values via fluorescence-based assays .

Prodrug Design : The carboxylic acid can be esterified for improved cell permeability, with Boc removal triggered by intracellular esterases .

Validation : Analogous compounds (e.g., 4-chlorobenzyl derivatives) show nanomolar inhibition of cathepsin K .

Advanced: How does the stereochemistry at 2S and 4R influence biological activity?

Methodological Answer:

Enantiomer Comparison : Synthesize all four stereoisomers (2S,4R; 2R,4S; etc.) and compare via SPR or ITC binding assays. For a 4-phenyl analog, the 2S,4R isomer showed 10x higher affinity for a protease target .

Conformational Analysis : Use NOESY NMR to identify key spatial interactions (e.g., between the nitrile and pyrrolidine ring) that stabilize bioactive conformations .

Crystallography : Co-crystallize with a target enzyme (e.g., HIV-1 protease) to map hydrogen bonds and steric clashes .

Example : Reversing the 4R configuration in a related compound reduced binding affinity by 50%, highlighting the role of stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.